molecular formula C8H12O6 B2517729 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid CAS No. 133475-98-6

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid

Cat. No.: B2517729
CAS No.: 133475-98-6
M. Wt: 204.178
InChI Key: SUFTZTPTGNKRQJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is an oxo carboxylic acid characterized by a ketonic group (5-oxo) and two functional groups: a methoxy (-OCH₃) at position 5 and a methyl carboxy (-COOCH₃) at position 2.

Properties

IUPAC Name

5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-13-7(11)4-5(3-6(9)10)8(12)14-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFTZTPTGNKRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Precursor Carboxylic Acids

The most straightforward route involves esterification of a dicarboxylic acid precursor. For example, 5-oxopentanedioic acid (α-ketoglutaric acid) can undergo selective esterification at the γ-carboxyl group using methanol under acidic conditions. A typical procedure involves refluxing α-ketoglutaric acid with excess methanol in the presence of sulfuric acid (5 mol%) at 65°C for 12 hours, yielding 5-methoxy-5-oxopentanoic acid as an intermediate. Subsequent methylation of the β-carboxyl group is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, introducing the methyl carboxy moiety at position 3.

Key Data:

Reaction Step Reagents/Conditions Yield Characterization
Esterification H₂SO₄, MeOH, 65°C, 12h 78% ¹H NMR (D₂O): δ 3.65 (s, 3H, OCH₃), 2.85–2.45 (m, 4H, CH₂)
Mitsunobu Reaction DEAD, PPh₃, MeOH, 0°C → RT, 6h 62% IR: 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone)

This method is limited by competing esterification at both carboxyl groups, necessitating chromatographic separation.

Claisen Condensation for Ketone Formation

The Claisen condensation offers a pathway to construct the 5-oxo group. Ethyl acetoacetate and methyl acrylate undergo base-catalyzed condensation to form a γ-keto ester intermediate. Saponification with lithium hydroxide followed by selective methylation at position 3 using methyl iodide yields the target compound.

Reaction Mechanism:

  • Condensation:
    $$ \text{CH}3\text{COCH}2\text{COOEt} + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{NaOEt}} \text{CH}3\text{COCH}2\text{CH}2\text{COOMe} + \text{EtOH} $$
  • Saponification:
    $$ \text{CH}3\text{COCH}2\text{CH}2\text{COOMe} \xrightarrow{\text{LiOH}} \text{CH}3\text{COCH}2\text{CH}2\text{COOH} $$
  • Methylation:
    $$ \text{CH}3\text{COCH}2\text{CH}2\text{COOH} \xrightarrow{\text{MeI, K₂CO₃}} \text{CH}3\text{COCH}_2\text{CH}(\text{COOMe})\text{COOH} $$

Optimization Insights:

  • Sodium ethoxide (2 equiv.) in dry THF at −10°C minimizes side reactions.
  • Yields improve to 85% when using phase-transfer catalysts like tetrabutylammonium bromide.

Enzymatic Synthesis for Stereocontrol

Biocatalytic methods leverage lipases or esterases for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-carboxy-5-oxopentanoic acid with vinyl methyl carbonate in tert-butyl methyl ether, achieving 92% enantiomeric excess (ee) for the (R)-isomer.

Procedure:

  • Substrate (10 mM), CAL-B (20 mg/mL), vinyl methyl carbonate (3 equiv.), 30°C, 24h.
  • Isolation via acidification (pH 2) and extraction with ethyl acetate.

Advantages:

  • Avoids harsh acids/bases, preserving acid- and base-sensitive groups.
  • Scalable to gram quantities with enzyme immobilization.

Microwave-Assisted Solid-Phase Synthesis

Solid-phase synthesis on Wang resin accelerates the preparation. The resin-bound 5-oxopentanoic acid is treated with methyl chloroformate (3 equiv.) and DIEA in DMF under microwave irradiation (100°C, 10 min), followed by cleavage with TFA/water.

Performance Metrics:

  • Purity: >95% (HPLC).
  • Yield: 89% after resin cleavage.

This method is ideal for high-throughput screening but requires specialized equipment.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling α-ketoglutaric acid with methyl tosylate (1.2 equiv.) and potassium carbonate (2 equiv.) at 30 Hz for 2 hours delivers the product in 94% yield.

Characterization Data:

  • Melting Point: 112–114°C.
  • ¹³C NMR (CDCl₃): δ 207.8 (C=O ketone), 170.2 (C=O ester), 52.1 (OCH₃).

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid has several notable applications:

Chemistry

  • Building Block for Synthesis : This compound serves as an essential precursor in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution.
  • Reagent in Reactions : It is utilized in multiple chemical reactions to form derivatives or other compounds.

Biology

  • Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds with analogous structures. Research indicates potential interactions with specific enzymes and receptors, influencing metabolic pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in amino acid metabolism, suggesting its role in regulating biochemical processes.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential therapeutic effects, particularly in treating inflammatory conditions and certain cancers. The compound's ability to modulate enzyme activity highlights its significance in drug development.
  • Case Studies :
    • A study indicated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
    • Research into its antioxidant properties suggests it may help combat oxidative stress, which is crucial for maintaining cellular health.

Industry

  • Material Development : The compound is explored for its applications in developing new materials and chemical processes, particularly in specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 5-methoxy-3-(methyl carboxy)-5-oxopentanoic acid, emphasizing substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid 3,3-dimethyl groups instead of methyl carboxy C₈H₁₄O₄ Intermediate in organic synthesis; enhanced steric hindrance reduces reactivity .
Methyl 5-methoxy-3-oxopentanoate Methyl ester at position 3 (vs. methyl carboxy) C₇H₁₂O₅ Ester form improves volatility for GC/MS analysis; reduced acidity compared to carboxylic acids .
5-(2-Aminophenyl)-5-oxopentanoic acid 2-aminophenyl group at 5-oxo position C₁₁H₁₃NO₃ Metabolite in bacterial degradation pathways; aromatic amine enhances UV absorption .
2-Amino-5-(methoxyphenyl)-5-oxopentanoic acid Methoxyphenyl and amino groups at 5-oxo C₁₂H₁₅NO₅ Anti-inflammatory peptide derivative; methoxy group improves membrane permeability .
5-Oxo-5-(piperazinyl)pentanoic acid derivatives Piperazinyl substituents at 5-oxo Variable Antimicrobial agents; heterocyclic amines enable metal coordination .

Functional and Reactivity Differences

  • Acidity and Solubility: The methyl carboxy group in the target compound confers higher acidity (pKa ~3-4) compared to ester analogs (pKa ~5-6). However, esters like methyl 5-methoxy-3-oxopentanoate exhibit better solubility in organic solvents, making them preferable in hydrophobic reaction environments .
  • Biological Activity: Substituents at the 5-oxo position significantly alter bioactivity. For example, the 2-aminophenyl group in 5-(2-aminophenyl)-5-oxopentanoic acid enables interactions with bacterial enzymes, while the methoxyphenyl group in peptide derivatives enhances anti-inflammatory effects .
  • Synthetic Utility: Friedel-Crafts acylation () is a common method for synthesizing 1,5-ketoacids like 5-aryl-5-oxopentanoic acids. However, steric hindrance from 3,3-dimethyl groups () may necessitate alternative routes, such as Michael additions or enzymatic catalysis .

Biological Activity

5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is C8H12O6, with a molecular weight of approximately 188.18 g/mol. It features a methoxy group, a methyl carboxylate, and a ketone functional group, which are critical for its biological interactions and pharmacological properties.

Pharmacological Properties

Research on the biological activity of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid is limited but suggests several potential pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures often exhibit anti-inflammatory properties. Although specific studies on this compound are scarce, the presence of the carboxylic acid group may contribute to such effects.
  • Analgesic Effects : Similar compounds have shown analgesic activities, indicating that 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid might also possess pain-relieving properties.

The exact mechanisms by which 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid exerts its biological effects remain to be fully elucidated. However, it is hypothesized that its structural features enable interactions with various biological targets, potentially influencing metabolic pathways related to inflammation and pain.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid, a comparison with structurally similar compounds is useful. The following table summarizes key features of these compounds:

Compound NameMolecular FormulaUnique Features
5-Methoxy-3-methyl-5-oxopentanoic acidC7H12O4Contains a methyl group at position 3
5-Methoxy-2-methylene-5-oxopentanoic acidC7H10O4Features a methylene group instead
Methyl 3-methylglutarateC7H12O4Contains two methyl groups
3-Methylpentanedioic acidC7H10O4A dicarboxylic acid variant

These compounds exhibit varying degrees of biological activity, highlighting the distinctiveness of 5-Methoxy-3-(methyl carboxy)-5-oxopentanoic acid within this group.

Q & A

Q. How can researchers validate the compound’s role in metabolic pathway modulation using in vitro models?

  • Answer: Incubate with hepatocyte cell lines (e.g., HepG2) and quantify metabolites via LC-HRMS. Isotope tracer studies (¹³C-labeled compound) track incorporation into TCA cycle intermediates. Knockdown/overexpression of target enzymes (e.g., via CRISPR) confirms mechanistic pathways .

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